Physical and chemical properties of 3-Amino-2'-methylbiphenyl
Physical and chemical properties of 3-Amino-2'-methylbiphenyl
An In-Depth Technical Guide to 3-Amino-2'-methylbiphenyl
Foreword: The Strategic Value of Substituted Biphenylamines
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its rigid, yet conformationally adaptable, structure provides a versatile framework for interacting with biological targets. The introduction of functional groups, such as the amine and methyl substituents in 3-Amino-2'-methylbiphenyl, imbues the core structure with specific electronic and steric properties, transforming it from a simple hydrocarbon into a valuable synthetic intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the physical, chemical, and spectroscopic properties of 3-Amino-2'-methylbiphenyl, offering field-proven insights into its characterization, synthesis, and potential applications.
Core Physicochemical & Structural Properties
3-Amino-2'-methylbiphenyl, also known by its IUPAC name 2'-Methyl-[1,1'-biphenyl]-3-amine, is an aromatic amine. Its structural identity is confirmed by its CAS Registry Number: 172975-98-3 .[1][2][3] The molecule consists of two phenyl rings linked by a single bond, with an amino group at the 3-position of one ring and a methyl group at the 2'-position of the other. This substitution pattern creates a sterically hindered and electronically distinct molecule with significant potential as a building block in organic synthesis.
Caption: Chemical structure of 3-Amino-2'-methylbiphenyl.
A summary of its key quantitative properties is presented below. These values are crucial for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 172975-98-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃N | [2][3] |
| Molecular Weight | 183.25 g/mol | [1][2] |
| Exact Mass | 183.105 g/mol | [3] |
| Appearance | Solid (form not specified) | N/A |
| Melting Point | 64 - 65.5 °C (recrystallized from cyclohexane) | [3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP (octanol-water partition coefficient) | 3.24 - 3.83 (Calculated) | [1][2][3] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 1 | [1][2] |
| Rotatable Bonds | 1 | [2] |
The LogP value, which indicates lipophilicity, is moderately high, suggesting good solubility in organic solvents and potentially significant membrane permeability, a key consideration in drug design. The single rotatable bond between the two phenyl rings allows for conformational flexibility, which can be critical for binding to target proteins.
Spectroscopic Characterization Profile (Predicted)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex in the aromatic region.
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Aromatic Protons (Ar-H): Signals for the 8 aromatic protons would appear in the range of δ 6.5-7.5 ppm. The substitution pattern breaks the symmetry of both rings, leading to distinct multiplets for each proton. Protons on the amine-bearing ring will likely show more significant splitting and chemical shift variation compared to those on the methyl-bearing ring.
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Amine Protons (N-H₂): A broad singlet corresponding to the two amine protons would typically appear between δ 3.5-4.5 ppm. Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
Methyl Protons (Ar-CH₃): A sharp singlet for the three methyl protons is expected around δ 2.0-2.5 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display 13 distinct signals.
-
Aromatic Carbons: Twelve signals would be present in the typical aromatic region of δ 110-150 ppm. The carbon attached to the amino group (C-NH₂) would be shifted upfield compared to the other substituted carbons, while the carbon attached to the other phenyl ring (ipso-carbon) would also have a characteristic shift.
-
Methyl Carbon: A single signal for the methyl carbon would appear in the upfield region, typically around δ 15-25 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.
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N-H Stretching: A characteristic pair of medium-intensity peaks would be observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.
-
N-H Bending: An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
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Chemical Reactivity and Synthetic Utility
The reactivity of 3-Amino-2'-methylbiphenyl is governed by its two primary functional regions: the nucleophilic amino group and the two aromatic rings.
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Reactions of the Amino Group: The primary amine is a versatile functional handle. It can readily undergo:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug development to modulate solubility and biological activity.
-
Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue. Reductive amination is a more controlled method for producing secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. This intermediate is highly valuable for introducing a wide range of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction) onto the aromatic ring.
-
-
Reactions of the Aromatic Rings: The existing substituents direct further electrophilic aromatic substitution.
-
The amino group is a powerful activating, ortho-, para-director.
-
The methyl group is a weakly activating, ortho-, para-director.
-
The other phenyl ring acts as a weakly activating, ortho-, para-director. The combined influence of these groups makes the reactivity complex, but substitution is most likely to occur at the positions ortho and para to the strongly activating amino group.
-
Representative Synthesis Workflow: Suzuki Coupling
The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which joins an organoboron compound with an organohalide, is a standard and robust method. A plausible and common synthetic route to 3-Amino-2'-methylbiphenyl is outlined below.
Caption: Representative Suzuki coupling workflow for synthesis.
Experimental Protocol: A General Methodology
This protocol describes a general procedure based on established Suzuki coupling methodologies for related biphenyl compounds.[4] Note: This is a representative protocol and must be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methylaniline (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 ratio of an organic solvent like 1,4-dioxane or toluene to water.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 eq).[4]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like cyclohexane to yield the pure 3-Amino-2'-methylbiphenyl.[3]
Applications in Research and Drug Development
Substituted aminobiphenyls are classified as "privileged structures" in medicinal chemistry. This designation is for molecular scaffolds that can bind to a variety of biological targets with high affinity, making them rich sources for drug discovery.
-
Scaffold for Lead Generation: 3-Amino-2'-methylbiphenyl serves as an excellent starting point for building libraries of more complex molecules. The amino group provides a convenient attachment point for a wide range of side chains and functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Intermediate for Complex APIs: While direct applications of this specific molecule are not widely documented, it represents a key intermediate for more complex Active Pharmaceutical Ingredients (APIs). The synthesis of Eltrombopag, a thrombopoietin receptor agonist, relies on a related substituted amino-hydroxy-biphenyl carboxylic acid, highlighting the importance of this class of compounds.[5]
-
Material Science: Biphenyl derivatives are also explored in materials science for applications in organic light-emitting diodes (OLEDs) and as liquid crystals, although the specific utility of this compound is not established.
The development of prodrugs often involves linking active molecules to carriers like amino acids to enhance properties such as bioavailability and targeted delivery.[6][7] As a functionalized amine, 3-Amino-2'-methylbiphenyl could potentially be incorporated into such advanced drug delivery strategies.
Safety, Handling, and Storage
As a substituted aromatic amine, 3-Amino-2'-methylbiphenyl should be handled with appropriate caution, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not universally available, data from related aromatic amines should inform handling procedures.[8][9][10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents.[2]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.
References
-
Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]
-
3M. (2024, September 19). Safety Data Sheet. Retrieved from [Link]
- Hertkorn, N., et al. (2013).
- Xu, H., & Wu, X. (2016). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid (Patent No. CN105801444A). Google Patents.
- Wang, Z. (2015). Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Patent No. CN105085287A). Google Patents.
- Korduláková, J., et al. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry, 118, 105489.
- Guedes, J. V., et al. (2022). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 15(7), 878.
- Muttenthaler, M., et al. (2021). Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. Journal of Medicinal Chemistry, 64(15), 13133-13149.
- Puterová, Z., et al. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica et Chimica, 9(2), 167-175.
- Sheppard, G. S., et al. (2004). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters, 14(4), 865-868.
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